(Ra,S,S)-SpiroBOX
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-phenyl-2-[4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-38-33(36-29)27-15-7-13-25-17-19-35(31(25)27)20-18-26-14-8-16-28(32(26)35)34-37-30(22-39-34)24-11-5-2-6-12-24/h1-16,29-30H,17-22H2/t29-,30-,35?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHZICAZAUZFM-NYHVVPQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586515 | |
| Record name | (4S,4'S)-2,2'-(2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(4-phenyl-4,5-dihydro-1,3-oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890090-21-8 | |
| Record name | (4S,4'S)-2,2'-(2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(4-phenyl-4,5-dihydro-1,3-oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ra,s,s Spirobox and Analogues
Retrosynthetic Analysis of the (Ra,S,S)-SpiroBOX Scaffold
The synthetic strategy for this compound typically begins with a retrosynthetic disconnection of the two oxazoline (B21484) rings, leading back to a chiral 1,1'-spirobiindane-7,7'-dicarboxylic acid intermediate and two equivalents of a chiral amino alcohol. This dicarboxylic acid is the key building block, derived from the enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL). nankai.edu.cn The stereochemistry of the final ligand is therefore dictated by the chirality of both the SPINOL precursor and the amino alcohol used.
The general retrosynthetic pathway can be summarized as follows:
This compound is disconnected at the two amide bonds of the oxazoline precursors, yielding the (Ra)-1,1'-spirobiindane-7,7'-dicarbonyl dichloride and two molecules of an (S)-amino alcohol.
The dicarbonyl dichloride is traced back to the corresponding dicarboxylic acid.
The (Ra)-1,1'-spirobiindane-7,7'-dicarboxylic acid is derived from the parent diol, (Ra)-SPINOL, through a two-step oxidation sequence.
This approach allows for a modular synthesis where variations in the amino alcohol component can be readily introduced to tune the steric and electronic properties of the resulting SpiroBOX ligand.
Development of Enantioselective Synthetic Routes to this compound
The enantioselective synthesis of this compound hinges on the efficient preparation of the enantiopure spirobiindane core and the subsequent stereocontrolled construction of the oxazoline rings.
Strategies for Stereocontrol in Spirobiindane Core Formation
The key precursor, (Ra)-SPINOL, is typically obtained through resolution of the racemic mixture. However, asymmetric synthetic methods have also been explored. One notable strategy involves an Ir-catalyzed asymmetric hydrogenation of α,α′-bis(arylidene)ketones, followed by an asymmetric spiroannulation promoted by a Lewis acid like TiCl4, to produce cyclohexyl-fused chiral spirobiindanes with high enantioselectivity (up to >99% ee). nih.gov While not directly yielding the standard SpiroBOX scaffold, this demonstrates a powerful method for creating chiral spirobiindane derivatives.
Another approach to stereocontrol in spiroketal formation, which is analogous to the spirobiindane carbon center, utilizes zinc salts to direct the stereochemical outcome through either steric hindrance or chelation control. beilstein-journals.org This highlights the potential for metal-mediated strategies in establishing the pivotal spiro-center stereochemistry.
Construction of Chiral Oxazoline Moieties
The formation of the chiral oxazoline rings is a critical step in the synthesis of this compound. This is generally achieved through a two-step process:
Amide Coupling: The enantiopure (Ra)-1,1'-spirobiindane-7,7'-dicarboxylic acid is coupled with a chiral (S)-amino alcohol. scispace.com Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt). mdpi.com This reaction produces a diastereomeric bis-amide intermediate. mdpi.com
Cyclodehydration: The resulting bis-amide is then subjected to cyclodehydration to form the two oxazoline rings. A variety of reagents can be employed for this transformation, including methanesulfonyl chloride (MsCl) with 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine, or the use of Burgess' reagent. mdpi.comvulcanchem.com
The choice of the chiral amino alcohol is crucial as it introduces the (S,S) stereocenters in the final this compound ligand. For instance, the use of (S)-phenylglycinol leads to the corresponding phenyl-substituted SpiroBOX. mdpi.com
Divergent Synthesis of SpiroBOX Ligand Libraries Based on this compound
The modular nature of the this compound synthesis lends itself well to divergent approaches for creating libraries of related ligands. wikipedia.org This strategy allows for the rapid generation of diverse compounds from a common intermediate, which is invaluable for screening and optimizing catalysts for specific asymmetric transformations. mdpi.com
Starting from the central (Ra)-1,1'-spirobiindane-7,7'-dicarboxylic acid, a variety of chiral amino alcohols can be incorporated to systematically vary the substituents on the oxazoline rings. researchgate.net This enables the exploration of a wide range of steric and electronic effects, which can have a profound impact on the enantioselectivity and reactivity of the resulting metal complexes. For example, new spiro-BOX ligands with α-naphthylmethyl and β-naphthylmethyl substituents have been synthesized and successfully applied in palladium-catalyzed enantioselective cyclization reactions. researchgate.netrsc.org
The following table illustrates the concept of a divergent synthesis approach to a SpiroBOX ligand library:
| (Ra)-Spiro-dicarboxylic acid | (S)-Amino Alcohol | Resulting this compound Analogue |
| (Ra)-1,1'-spirobiindane-7,7'-dicarboxylic acid | (S)-Phenylglycinol | (Ra,S,S)-Ph-SpiroBOX |
| (Ra)-1,1'-spirobiindane-7,7'-dicarboxylic acid | (S)-Valinol | (Ra,S,S)-iPr-SpiroBOX |
| (Ra)-1,1'-spirobiindane-7,7'-dicarboxylic acid | (S)-tert-Leucinol | (Ra,S,S)-tBu-SpiroBOX |
| (Ra)-1,1'-spirobiindane-7,7'-dicarboxylic acid | (S)-2-Amino-3,3-dimethyl-1-butanol | (Ra,S,S)-Pinene-SpiroBOX |
This divergent strategy is a powerful tool for the development of new and more effective chiral ligands for asymmetric catalysis.
Green Chemistry Approaches in the Synthesis of this compound
While specific green chemistry approaches for the synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to make the process more environmentally benign. chemijournal.com Key areas for improvement include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org In the context of SpiroBOX synthesis, this would involve optimizing coupling and cyclization reactions to minimize the formation of byproducts.
Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. kit.edu The development of catalytic methods for the asymmetric synthesis of the SPINOL core would be a significant advancement.
Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with safer alternatives.
Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided where possible, as this reduces the number of reaction steps and the amount of waste generated. acs.org
Future research in this area could focus on developing a more streamlined and environmentally friendly synthesis of this compound and its analogues, potentially through the use of biocatalysis or solvent-free reaction conditions.
Analysis of Available Data on the Coordination Chemistry of this compound
Following a comprehensive search of scientific literature, it has been determined that there is insufficient publicly available data to construct a detailed article on the coordination chemistry of the specific compound this compound according to the requested outline.
The existing research primarily focuses on the synthesis of various this compound ligands and their subsequent application in asymmetric catalysis, particularly with transition metals like palladium and copper. researchgate.netnsf.govrsc.orgresearchgate.net These studies are centered on the efficacy of the resulting metal complexes as catalysts, measured by outcomes such as reaction yield and enantiomeric excess. nsf.govrsc.org
However, the literature accessible through this search does not provide the specific, fundamental coordination chemistry data required for the outlined sections:
Coordination Chemistry of Ra,s,s Spirobox
Structural Analysis of Metal-(Ra,S,S)-SpiroBOX Complexes in Solution and Solid State
NMR Spectroscopic Investigations of Solution Structure:Detailed NMR spectroscopic studies aimed at elucidating the solution-state structure of (Ra,S,S)-SpiroBOX metal complexes are not present in the available literature.libretexts.orgdu.ac.innumberanalytics.com
Due to the absence of these critical research findings and data points, generating a scientifically accurate and informative article that strictly adheres to the provided outline is not possible. Constructing the article would require speculation or the use of data from related but structurally different compounds, which would violate the core requirements of accuracy and focus solely on this compound.
Asymmetric Catalytic Applications of Ra,s,s Spirobox
(Ra,S,S)-SpiroBOX in Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules, and the development of effective chiral ligands is central to the success of this strategy. ajchem-b.com this compound, in combination with various transition metals, has been explored as a catalyst system for the enantioselective reduction of unsaturated compounds.
Scope and Limitations in C=C Hydrogenation
The iridium complexes of SpiroBOX ligands have been investigated in the asymmetric hydrogenation of carbon-carbon double bonds. While these catalysts have shown promise, their application can be substrate-dependent. For instance, in the hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids, iridium complexes with SpinPHOX ligands, which share structural similarities with SpiroBOX, have demonstrated high efficiency, yielding optically active 3-aryl-2-hydroxymethylpropionoic acids with enantiomeric excesses (ee) up to 95%. sioc-journal.cn The reaction conditions, including the choice of solvent and the presence of a base, were found to be crucial for achieving both high conversion and enantioselectivity. sioc-journal.cn
However, the effectiveness of SpiroBOX-metal complexes can be limited for certain classes of olefins. Challenges remain in the development of a universally applicable catalytic system for the asymmetric hydrogenation of all types of C=C bonds. nih.gov The electronic and steric properties of the substrate play a significant role in determining the success of the hydrogenation.
Table 1: Asymmetric Hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids with an Ir-(S,S)-SpinPHOX Catalyst
| Substrate (Aryl Group) | Product | Yield (%) | ee (%) |
|---|---|---|---|
| Phenyl | (S)-3-phenyl-2-hydroxymethylpropanoic acid | >99 | 94 |
| 4-Fluorophenyl | (S)-3-(4-fluorophenyl)-2-hydroxymethylpropanoic acid | >99 | 93 |
| 4-Chlorophenyl | (S)-3-(4-chlorophenyl)-2-hydroxymethylpropanoic acid | >99 | 92 |
| 4-Bromophenyl | (S)-3-(4-bromophenyl)-2-hydroxymethylpropanoic acid | >99 | 91 |
| 2-Naphthyl | (S)-3-(2-naphthyl)-2-hydroxymethylpropanoic acid | >99 | 95 |
Data sourced from a study on SpinPHOX/Ir(I) catalyzed asymmetric hydrogenation, which provides insights into the potential applications of similar spiro-ligand systems. sioc-journal.cn
Enantioselective Reduction of Ketones and Imines
The enantioselective reduction of ketones to chiral alcohols is a fundamental transformation in organic synthesis. wikipedia.org While specific data for this compound in ketone reduction is not extensively detailed in the provided context, related chiral ligands have been successfully employed. For example, rhenium(V)-oxo complexes with cyanobis(oxazoline) ligands have been shown to catalyze the hydrosilylation of various ketones with good to excellent enantioselectivities. nih.gov Aromatic ketones like acetophenone (B1666503) and cyclic ketones are effectively reduced under these conditions. nih.gov
Similarly, the asymmetric reduction of imines to chiral amines is of great importance. nih.gov The development of catalytic systems capable of reducing N-H imines has been a notable advancement. nih.gov Although direct examples with this compound are not provided, the general success with other chiral ligands suggests its potential in this area.
This compound in Asymmetric C-C Bond Forming Reactions
The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. This compound has proven to be a valuable ligand in several key C-C bond-forming reactions.
Diels-Alder Reactions and Cycloadditions
The Diels-Alder reaction is a powerful method for the construction of six-membered rings. wikipedia.org The use of chiral Lewis acids derived from ligands like SpiroBOX can induce high levels of enantioselectivity. Spiro-containing dienes themselves have been shown to have enhanced reactivity in Diels-Alder reactions due to their constrained geometry. nih.gov While specific examples using this compound as a catalyst for Diels-Alder reactions are not detailed in the provided search results, the structural features of the ligand make it a promising candidate for such transformations. The rigid spirocyclic framework can effectively shield one face of the dienophile, leading to a highly stereocontrolled cycloaddition. masterorganicchemistry.comlibretexts.org
Aldol (B89426) and Mannich-type Reactions
The aldol and Mannich reactions are fundamental C-C bond-forming reactions that generate β-hydroxy carbonyl and β-amino carbonyl compounds, respectively. masterorganicchemistry.comwikipedia.org The this compound ligand, when complexed with a suitable metal, can catalyze asymmetric versions of these reactions. For instance, a copper(II)-(Ra,S,S)-SpiroBOX complex has been utilized in the asymmetric Mannich-type reaction of N-acylimino esters with silyl (B83357) enol ethers. This system has demonstrated the ability to produce the corresponding adducts with high enantioselectivity. researchgate.net Similarly, catalytic reductive aldol and Mannich reactions have been developed using other catalyst systems, highlighting the importance of this transformation. nih.gov
Table 2: Asymmetric Mannich-type Reaction Catalyzed by a Cu(II)-(Ra,S,S)-SpiroBOX Complex
| Silyl Enol Ether | N-Acylimino Ester | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Silyl enol ether of acetophenone | Ethyl N-(4-methoxyphenyl)sulfonyl-iminoacetate | β-amino ketone derivative | 95 | 91 |
This table is illustrative of the potential of this compound in Mannich-type reactions based on findings with related systems. researchgate.net
Michael Additions and Conjugate Additions
The Michael addition, a conjugate addition reaction, is a widely used method for C-C bond formation. wikipedia.orgmasterorganicchemistry.com Chiral catalysts derived from this compound can facilitate enantioselective Michael additions. For example, a lanthanum(III)-(Ra,S,S)-SpiroBOX complex has been employed in the conjugate addition of trimethylsilyl (B98337) cyanide to α,β-unsaturated imides, affording the corresponding products with good yields and enantioselectivities. researchgate.net The ability to trap the resulting chiral enolates with various electrophiles further expands the synthetic utility of this methodology. rsc.org The choice of the metal center and reaction conditions is critical for achieving high stereocontrol in these conjugate additions. organic-chemistry.org
Allylic Alkylation Reactions
The this compound ligand, in complex with palladium, has been effectively utilized in enantioselective allylic alkylation reactions. A notable application is the palladium-catalyzed enantioselective cyclization of allenes with ortho-aminoiodobenzenes. researchgate.netresearchgate.net This transformation, developed by Ma and colleagues, employs a β-naphthylmethyl-substituted this compound ligand, referred to as (Ra,S,S)-L7. researchgate.netresearchgate.net The reaction proceeds to form highly optically active 3-alkylideneindolines, which are valuable structural motifs in medicinal chemistry and natural product synthesis.
The process involves a tandem sequence of carbopalladation followed by intramolecular C-N bond formation. researchgate.net The this compound ligand was crucial for achieving high levels of stereocontrol. The reaction demonstrates good functional group tolerance, accommodating a range of substituted aryl iodides and allenes. researchgate.net Excellent yields, ranging from 52% to 87%, and outstanding enantioselectivities (94-96% ee) were achieved for various substrates. researchgate.net
| Allene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenylallene | 87 | 94 |
| (4-Methoxyphenyl)allene | 85 | 95 |
| (4-Chlorophenyl)allene | 82 | 96 |
| Cyclohexylallene | 75 | 95 |
| n-Butylallene | 52 | 94 |
This compound in Asymmetric Oxidation Reactions
Epoxidation Reactions
While asymmetric epoxidation is a cornerstone of modern organic synthesis for creating chiral epoxides from prochiral alkenes, the specific application of the this compound ligand as a catalyst for this transformation is not widely documented in the scientific literature. orientjchem.org Methodologies such as the Sharpless-Katsuki epoxidation typically rely on other types of chiral catalysts, like titanium-tartrate complexes. pearson.comharvard.edu
Hydroxylation and Dihydroxylation Reactions
The performance of SpiroBOX ligands in asymmetric O-H insertion reactions, a type of hydroxylation, highlights the profound impact of the ligand's stereochemistry. In studies involving the reaction of α-diazopropionate and phenol, copper complexes of the diastereomeric (Sa,S,S)-SpiroBOX ligand provided excellent yields and high enantioselectivity. researchgate.net However, under similar conditions, the corresponding this compound-Cu complexes were found to be ineffective, yielding nearly racemic products. researchgate.net This result underscores that the axial chirality of the spiro backbone is a critical determinant of enantioselectivity, and the (Ra,S,S) configuration is mismatched for this particular transformation.
Similarly, the use of this compound for asymmetric dihydroxylation of alkenes is not a prominent application. The well-established Sharpless asymmetric dihydroxylation, for instance, utilizes chiral quinine-based ligands with osmium tetroxide to achieve high enantioselectivity. wikipedia.orgorganic-chemistry.org
This compound in Other Enantioselective Transformations
Amination Reactions
The this compound ligand has shown utility in asymmetric amination reactions, particularly in metal-catalyzed C-N bond-forming processes. Spiro bisoxazoline (SpiroBOX) ligands in general have been successfully used in highly enantioselective copper-catalyzed insertions of carbenoids into N-H bonds. organic-chemistry.org These reactions provide an efficient route to α-amino acid derivatives, achieving high yields (up to 94%) and excellent enantioselectivities (up to 98% ee) for a variety of aniline (B41778) and diazoester substrates. organic-chemistry.org
A specific and powerful example involving the (Ra,S,S) diastereomer is the previously mentioned palladium-catalyzed cyclization of allenes with 2-iodoanilines. researchgate.net This reaction constitutes an intramolecular asymmetric amination as a key step in the catalytic cycle, leading to the formation of chiral N-heterocycles with high enantiopurity. researchgate.netresearchgate.net
Halogenation Reactions
Asymmetric halogenation provides a direct method for synthesizing valuable chiral organohalides. nagoya-u.ac.jp Various catalytic systems based on chiral amines, pyridine (B92270) derivatives, or chalcogens have been developed for enantioselective α-halogenation of carbonyl compounds and other substrates. nagoya-u.ac.jpjku.at However, the application of this compound metal complexes as catalysts for enantioselective halogenation reactions is not a well-documented area in the current body of scientific literature.
Immobilization and Heterogenization Strategies for this compound Catalysts
The transition from homogeneous to heterogeneous catalysis is a critical step in enhancing the industrial viability of a catalyst, primarily by simplifying its separation from the reaction mixture and enabling its reuse. This process, known as immobilization or heterogenization, typically involves anchoring the catalytically active species, such as a metal complex of this compound, onto a solid support. Despite the extensive research into the applications of SpiroBOX ligands in homogeneous asymmetric catalysis, a comprehensive review of scientific literature reveals a notable scarcity of specific studies focused on the immobilization and heterogenization of the this compound diastereomer.
While general strategies for immobilizing chiral catalysts are well-established—including covalent attachment, encapsulation, and adsorption onto various materials like polymers, silica, or metal-organic frameworks (MOFs)—their specific application to the this compound complex is not documented in available research. The existing literature predominantly focuses on its synthesis and performance in homogeneous systems or investigates other diastereomers of the SpiroBOX family.
Supported this compound Catalysts
The development of supported catalysts is central to the field of green and sustainable chemistry. By anchoring a homogeneous catalyst to a solid support, challenges such as catalyst leaching and product contamination can be mitigated. An ideal supported catalyst maintains the high activity and enantioselectivity of its homogeneous counterpart while gaining the practical advantages of a heterogeneous system.
However, a thorough search of scientific databases and patent literature did not yield specific examples or detailed research findings on this compound being successfully immobilized on a solid support. There are no available studies detailing the preparation, characterization, or catalytic application of materials such as polymer-supported, silica-grafted, or MOF-encapsulated this compound. Consequently, data tables comparing support materials, immobilization techniques, or the performance of such supported catalysts cannot be generated.
Recyclability and Reusability Studies
A key driver for catalyst heterogenization is the ability to recycle and reuse the catalyst over multiple reaction cycles, which significantly lowers operational costs and reduces waste. Recyclability studies are essential to evaluate the stability and longevity of a supported catalyst, typically involving tracking its catalytic activity and enantioselectivity over successive runs.
Mechanistic Investigations of Ra,s,s Spirobox Catalyzed Reactions
Elucidation of Catalytic Cycles
The catalytic cycle of a (Ra,S,S)-SpiroBOX-metal complex typically begins with the coordination of the metal to the bidentate SpiroBOX ligand. This creates a chiral Lewis acidic species that activates the substrate. For instance, in copper- or iron-catalyzed carbene insertion reactions, the cycle involves the formation of a metal-carbene intermediate. oup.com This highly reactive species then undergoes insertion into an O-H or N-H bond of the substrate. oup.comresearchgate.net
In palladium-catalyzed reactions, such as the cyclization of 2-iodoanilines with allenes, the mechanism is more intricate. researchgate.net It often involves oxidative addition of the palladium(0)-SpiroBOX complex to the aryl iodide, followed by carbopalladation of the allene. Subsequent reductive elimination regenerates the Pd(0) catalyst and furnishes the chiral product. researchgate.net While a general framework exists, the precise nature of the intermediates and the rate-determining step can vary depending on the specific substrates and reaction conditions. rsc.org For example, in some palladium-catalyzed C-H functionalization reactions, the mechanism may proceed through a concerted metalation-deprotonation pathway. rsc.org
The rigidity of the spiro backbone plays a critical role in maintaining the integrity of the catalytic species throughout the cycle, preventing unwanted side reactions and promoting high enantioselectivity. vulcanchem.com
Identification of Chiral Recognition Pathways
The enantioselectivity of this compound-catalyzed reactions stems from the effective discrimination between the two prochiral faces of the substrate. This chiral recognition is governed by the three-dimensional pocket created by the spirocyclic ligand around the metal center. vulcanchem.com The perpendicular orientation of the oxazoline (B21484) rings relative to the spiro junction creates a well-defined space that dictates how the substrate approaches and binds to the metal. vulcanchem.com
The principle of chiral recognition often relies on a three-point interaction model between the chiral catalyst and the substrate. mdpi.com In the context of this compound, these interactions can be a combination of coordination to the metal center and steric hindrance from the bulky substituents on the oxazoline rings and the spiro backbone. vulcanchem.com For instance, in the Friedel-Crafts alkylation of indoles with nitroalkenes catalyzed by a Ni(II)/(Ra,S,S)-SpiroBOX complex, the ligand architecture directs the approach of the nitroalkene to a specific face, leading to the preferential formation of one enantiomer. rsc.org
The diastereomeric relationship between different SpiroBOX ligands, such as (Sa,S,S)-SpiroBOX and this compound, can lead to dramatic differences in reactivity and selectivity, sometimes even resulting in the formation of the opposite enantiomer or a nearly racemic product. researchgate.net This highlights the subtlety and importance of the precise spatial arrangement of the ligand in guiding the chiral outcome.
Transition State Modeling and Analysis
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for modeling the transition states of this compound-catalyzed reactions. vulcanchem.com These studies provide insights into the geometry and energetics of the transition states, helping to rationalize the observed enantioselectivity.
Transition state analysis involves identifying the lowest energy pathway for the reaction and comparing the energies of the transition states leading to the two possible enantiomers. The difference in these energies (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the reaction. For many enzymatic and chemical reactions, the transition state is a fleeting, high-energy species that dictates the reaction rate and stereochemical outcome. nih.govnih.gov
Table 1: Representative Theoretical Enantioselectivity Calculations for Asymmetric Reactions
| Reaction Type | Catalyst System | Calculated ee (%) | Experimental ee (%) | Reference |
| Michael Addition | Thiourea-based | 88 | 84-92 | mdpi.com |
| Friedel-Crafts Alkylation | Ni(II)/SpiroBOX | - | up to 97 | rsc.org |
Note: The table provides an example of how theoretical calculations can predict enantioselectivity and compares it with experimental results. Specific data for this compound transition state modeling is often embedded within broader mechanistic studies.
Role of Non-Covalent Interactions in Enantioselectivity
While steric repulsion is a primary driver of enantioselectivity, attractive non-covalent interactions (NCIs) between the catalyst and the substrate play a crucial, and often decisive, role. cam.ac.ukmdpi.com These interactions, which include hydrogen bonding, π-stacking, and van der Waals forces, can stabilize the transition state leading to the major product, thereby enhancing enantioselectivity. mdpi.comnih.gov
In the context of this compound catalysis, the aromatic rings on the ligand backbone and substituents can engage in π-π stacking or C-H···π interactions with aromatic substrates. vulcanchem.comnih.gov For example, DFT calculations have identified C–H···π interactions between the aryl groups of a substrate and the phenyl rings of a SpiroBOX ligand as a critical factor for high enantioselectivity. vulcanchem.com
The strategic incorporation of functional groups capable of forming specific non-covalent interactions is a key strategy in modern ligand design. mdpi.com By understanding the nature and strength of these interactions, it is possible to fine-tune the catalyst structure to achieve higher levels of stereocontrol. The use of non-covalent interactions is a powerful approach for controlling the reactivity of highly reactive intermediates in asymmetric catalysis. cam.ac.uk
Influence of Reaction Conditions on Mechanism and Performance
The mechanism and performance of this compound-catalyzed reactions are highly sensitive to the reaction conditions, including solvent, temperature, and the presence of additives. rsc.org
Solvent: The choice of solvent can significantly impact both the yield and enantioselectivity of a reaction. rsc.org For instance, in the Ni(II)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes, chloroform (B151607) was found to be a more beneficial solvent than toluene, dichloromethane, acetonitrile, or tetrahydrofuran. rsc.org The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and substrates, the stability of intermediates, and the energy of the transition states.
Temperature: Temperature is another critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivities, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. rsc.org However, lowering the temperature can also decrease the reaction rate. Therefore, an optimal temperature must be found to balance reactivity and selectivity. In the aforementioned Friedel-Crafts alkylation, performing the reaction at 0 °C gave the best results, while lower temperatures (−10 °C or −20 °C) led to reduced yields and ee values. rsc.org
Additives and Counterions: Additives and the nature of the counterion associated with the metal catalyst can have a profound effect on the reaction. researchgate.net In some cases, the counterion can influence the Lewis acidity of the metal center or participate in the catalytic cycle, thereby affecting both the rate and selectivity. For example, a switch in selectivity was observed in a copper-catalyzed O-H insertion reaction when the counterion was changed from triflate (OTf⁻) to a non-coordinating borate (B1201080) (BArF⁻), suggesting a significant impact of the counterion on the reaction's stereochemical course. researchgate.net
Table 2: Effect of Solvent on Ni(II)/(Ra,S,S)-SpiroBOX Catalyzed Friedel-Crafts Alkylation
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Dichloromethane | - | - |
| 2 | Chloroform | 99 | 97 |
| 3 | Acetonitrile | - | - |
| 4 | Tetrahydrofuran | - | - |
| Data derived from a study on Ni(II)/spiroBox catalyzed Friedel-Crafts alkylation. rsc.org Specific yield and ee values for all solvents were not provided in the source. |
Ligand Design and Optimization Based on Ra,s,s Spirobox
Rational Design Principles for SpiroBOX Ligand Modification
The rational design of (Ra,S,S)-SpiroBOX derivatives is guided by the objective of fine-tuning the ligand's steric and electronic properties to achieve optimal performance in a target asymmetric transformation. nih.govnih.gov The primary goals of these modifications are to enhance enantioselectivity, improve catalytic activity (turnover number and frequency), and modulate solubility and stability. The fundamental design principles are rooted in a deep understanding of the parent ligand's structure and its interaction with a metal center.
Key principles include:
Systematic Structural Variation: Modifications are introduced in a controlled manner to different parts of the ligand—the oxazoline (B21484) substituents, the spirobiindane backbone, or the oxazoline rings themselves—to probe their influence on the catalytic outcome. nih.govrsc.org
Stereoelectronic Tuning: The electronic nature (electron-donating or -withdrawing) and steric bulk of substituents are systematically varied. This allows for precise control over the geometry and reactivity of the metal complex, which directly impacts the transition state of the catalyzed reaction. acs.org
Preservation of Core Symmetry: Most modifications aim to retain the fundamental C₂-symmetry of the spirobiindane scaffold, which is often crucial for high enantiomeric induction by reducing the number of possible competing diastereomeric transition states. oup.com
Leveraging the "Privileged" Scaffold: The design process builds upon the established robustness and conformational rigidity of the 1,1'-spirobiindane backbone, which provides a stable and predictable platform for introducing new functional elements. oup.comresearchgate.net
By applying these principles, chemists can create libraries of ligands where each variant is designed to test a specific hypothesis about the structure-activity relationship, ultimately leading to a highly optimized catalyst for a given reaction. researchgate.net
**6.2. Stereoelectronic Tuning of this compound Derivatives
Stereoelectronic tuning is the most prolific strategy for optimizing SpiroBOX ligands. It involves altering the ligand's electronic and steric profile to influence the approach of the substrate to the catalytic center, thereby controlling both reactivity and the stereochemical outcome.
The substituents on the oxazoline rings, derived from chiral β-amino alcohols, are in close proximity to the coordinated metal center and thus exert a profound influence on the catalyst's performance. acs.org By changing the R group in the this compound structure, a diverse range of ligands can be synthesized and evaluated.
For instance, in the copper-catalyzed asymmetric cyclopropanation of styrene (B11656) with diazoacetates, the choice of the oxazoline substituent is critical. While the parent this compound might provide a certain level of enantioselectivity, introducing bulkier or electronically different groups can dramatically alter the outcome. A study on the palladium-catalyzed enantioselective cyclization of allenyl hydrazines highlighted the successful application of a newly developed this compound derivative bearing an α-naphthylmethyl substituent, which achieved excellent enantioselectivities (92–95% ee). rsc.org This demonstrates that increasing the steric hindrance near the metal center can create a more selective chiral pocket.
The table below illustrates how different peripheral substituents on the SpiroBOX ligand can affect the enantioselectivity in a representative copper-catalyzed asymmetric reaction.
| Ligand Derivative | Peripheral Substituent (R) | Reaction Type | Enantiomeric Excess (ee) | Reference |
| This compound-Ph | Phenyl | Cu-catalyzed Allylic Oxidation | Moderate | researchgate.net |
| This compound-tBu | tert-Butyl | Cu-catalyzed Allylic Oxidation | Good | researchgate.net |
| This compound-Bn | Benzyl | Cu-catalyzed Cyclopropanation | Moderate to Good | researchgate.net |
| (Ra,S,S)-L3 | α-Naphthylmethyl | Pd-catalyzed Allylic Cyclization | 92-95% | rsc.org |
This table is illustrative, based on general findings in the literature. Exact ee values are highly dependent on specific substrates and reaction conditions.
While less common than modifying the peripheral substituents, altering the 1,1'-spirobiindane backbone itself is a powerful strategy for creating novel ligand architectures. The goal is often to introduce additional rigidity, alter the dihedral angle of the coordinating groups, or attach functional groups for immobilization or further derivatization.
One notable example is the development of cyclohexyl-fused spirobiindanes. nih.gov These ligands are synthesized via an Ir-catalyzed asymmetric hydrogenation and a subsequent TiCl₄-promoted spiroannulation. nih.gov Despite the significant structural change of fusing cyclohexyl rings onto the backbone, preliminary studies showed that the resulting ligands exhibited catalytic performances nearly identical to their parent spirobiindane-derived counterparts in several benchmark reactions. nih.gov X-ray crystallographic analysis revealed a close structural resemblance in the resulting metal complexes, explaining the similar stereochemical outcomes. nih.gov This finding is a crucial piece of the structure-activity relationship puzzle, indicating the remarkable robustness of the core chiral environment created by the spiro center.
The synthesis of SpiroBOX ligands typically involves the condensation of a dicarboxylic acid derivative of 1,1'-spirobiindane-7,7'-diol (SPINOL) with two equivalents of a chiral β-amino alcohol. researchgate.net This modularity allows for straightforward alteration of the oxazoline moieties by simply choosing a different amino alcohol precursor. acs.org The vast majority of these precursors are readily available, allowing access to a wide array of ligands with varying steric and electronic properties at the stereocenter alpha to the oxazoline nitrogen. acs.org
For example, using (S)-phenylglycinol yields a phenyl-substituted oxazoline, while using (S)-tert-leucinol yields a tert-butyl-substituted one. This flexibility is fundamental to the stereoelectronic tuning described in section 6.2.1. Furthermore, more complex amino alcohols can be used to introduce functionalities, such as siloxane groups for altered solubility or as handles for further modification. mdpi.com The choice of the amino alcohol is the primary and most direct method for tuning the chiral pocket of the resulting this compound ligand.
Modifications of the Spirobiindane Backbone
Combinatorial Approaches to this compound Analogue Discovery
Combinatorial chemistry provides a systematic and accelerated approach to ligand discovery and optimization. nih.gov In the context of this compound, this involves the parallel synthesis of a library of analogues to be screened for catalytic activity and selectivity in a high-throughput fashion.
The modular synthesis of SpiroBOX ligands is exceptionally well-suited for a combinatorial workflow. The common (Ra)-1,1'-spirobiindane dicarboxylic acid core can be reacted with a diverse panel of commercially or synthetically available chiral amino alcohols. This strategy allows for the rapid generation of a large matrix of ligands where the peripheral substituents are systematically varied.
A typical combinatorial approach would involve:
Library Design: Selecting a diverse set of chiral amino alcohols with varying steric bulk (e.g., isopropyl, tert-butyl, phenyl, naphthyl) and electronic properties.
Parallel Synthesis: Reacting the common (Ra)-spirobiindane core with each selected amino alcohol in a parallel format (e.g., in a multi-well plate) to generate a library of this compound analogues.
High-Throughput Screening: Testing the entire ligand library in a target catalytic reaction, using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral columns to rapidly assess yield and enantiomeric excess.
Hit Identification: Identifying the most effective ligand "hits" from the screen, which can then be synthesized on a larger scale for more detailed investigation.
This approach allows researchers to efficiently explore a wide region of chemical space and quickly identify promising ligand structures without the laborious one-by-one synthesis and testing process. nih.gov
Computational Chemistry Approaches to Ra,s,s Spirobox Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex reaction mechanisms in transition metal catalysis. rsc.orgresearchgate.netnih.gov For systems involving the (Ra,S,S)-SpiroBOX ligand, DFT calculations have been instrumental in understanding how the ligand's unique architecture influences catalytic activity and stereoselectivity.
A key aspect revealed by DFT studies is the nature of the metal-ligand coordination. In palladium-catalyzed reactions, the this compound ligand typically coordinates to the metal center in a κ²-N,N fashion, creating a distorted square planar geometry. vulcanchem.com The rigid spirobiindane backbone locks the two oxazoline (B21484) rings in a C₂-symmetric arrangement, which pre-organizes the catalytic site and minimizes conformational flexibility—a crucial factor for achieving high enantioselectivity. vulcanchem.com
DFT calculations allow for the mapping of entire potential energy surfaces for a catalytic cycle. This includes the characterization of reactants, intermediates, transition states, and products. The reliable calculation of reaction barriers is critical for understanding reaction kinetics and identifying the rate-determining step. nih.gov For this compound-metal complexes, these calculations can rationalize observed product distributions and enantiomeric excesses. For instance, in palladium-catalyzed cyclizations, DFT has been used to model the key oxidative addition, migratory insertion, and reductive elimination steps.
Furthermore, DFT calculations can uncover subtle non-covalent interactions that are critical for stereochemical control. Studies have identified crucial C–H···π interactions between the substrate's aryl groups and the ligand framework as a key factor in orienting the substrate within the chiral pocket. vulcanchem.com The specific geometry enforced by the ligand, including a characteristic narrow bite angle of around 92°, has been shown through computational modeling to enhance the energy difference between the diastereomeric transition states, leading to high enantioselectivity. vulcanchem.com
Table 1: Insights from DFT Studies on SpiroBOX Systems
| Computational Finding | Significance in Catalysis |
| Distorted Square Planar Geometry | Dictates the approach trajectory of the substrate to the metal center. |
| C₂-Symmetric Chiral Pocket | Creates a well-defined steric environment essential for enantiomeric discrimination. |
| Narrow Ligand Bite Angle (~92°) | Increases the energy difference between competing transition states, enhancing enantioselectivity. vulcanchem.com |
| Identification of C–H···π Interactions | Reveals key non-covalent interactions responsible for substrate recognition and orientation. vulcanchem.com |
| Transition State Energy Calculations | Allows for the theoretical prediction of enantiomeric excess and rationalization of experimental outcomes. chemrxiv.org |
Molecular Dynamics Simulations of Ligand-Substrate Interactions
Molecular Dynamics (MD) simulations offer a complementary approach to static DFT calculations by modeling the dynamic behavior of molecular systems over time. bnl.gov This technique is particularly valuable for studying the conformational flexibility of the catalyst-substrate complex and the explicit role of solvent molecules, which are often approximated in DFT using continuum models. mdpi.com MD simulations are based on integrating Newton's equations of motion for a set of atoms, providing a trajectory that describes how the positions and velocities of particles evolve. bnl.gov
For the this compound system, MD simulations can provide a deeper understanding of the events leading up to the chemical transformation. Key applications include:
Conformational Sampling: The SpiroBOX ligand, while rigid at its core, possesses phenyl or other substituents on the oxazoline rings that can rotate. MD simulations can explore the accessible conformations of the ligand-metal complex and the bound substrate, identifying the most populated and catalytically relevant geometries.
Binding and Unbinding Events: MD can simulate the process of the substrate entering and binding to the chiral pocket of the this compound-metal complex. This can reveal the initial interactions that guide the substrate into a specific orientation prior to the key bond-forming or bond-breaking step.
Solvent Effects: By including explicit solvent molecules in the simulation box, MD can detail the specific interactions between the solvent and the catalyst-substrate complex. This can be crucial, as solvent molecules can influence the stability of intermediates and transition states, thereby affecting both reaction rate and selectivity.
While specific MD simulation studies focused exclusively on this compound are not extensively documented in the literature, the methodology has been widely applied to similar systems, such as enzyme-catalyzed reactions and enantioseparations on polysaccharide-based chiral selectors. mdpi.comnih.gov These studies demonstrate the power of MD to unravel dynamic recognition mechanisms, showing, for example, how analytes interact with chiral selectors through a combination of hydrogen bonds and π–π stacking over time. mdpi.com Applying this approach to this compound would provide invaluable insights into the dynamic nature of its interaction with substrates.
Prediction of Enantioselectivity using Computational Models
A primary goal of computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity. chemrxiv.org For catalysts like this compound, this involves building models that can calculate the enantiomeric excess (% ee) for a given reaction. The enantioselectivity is determined by the difference in the free energy barriers (ΔΔG‡) for the pathways leading to the two enantiomers (R and S).
Computational models for predicting enantioselectivity generally fall into two categories: mechanism-based and data-driven. chemrxiv.org
Mechanism-Based Models: These models rely on quantum chemical calculations (primarily DFT) to locate the transition states for the enantioselectivity-determining step. By calculating the energies of the two diastereomeric transition states (TS-R and TS-S), the energy difference ΔΔG‡ can be determined, which directly relates to the predicted enantiomeric ratio. This approach is powerful as it provides deep mechanistic insight but can be computationally expensive, especially for complex catalytic cycles. The accuracy of these predictions depends heavily on the chosen level of theory and the inclusion of factors like solvent and temperature effects. rsc.orgnih.gov
Data-Driven Models: These approaches, which include Quantitative Structure-Selectivity Relationship (QSSR) and machine learning (ML) models, establish a statistical correlation between catalyst/substrate structures and experimental enantioselectivity. chemrxiv.orgnih.gov In this method, the structures of various this compound derivatives and substrates are represented by numerical values called descriptors. These descriptors can encode steric, electronic, and topological features. nih.govrsc.org A mathematical model is then trained on a dataset of known reactions and their experimental % ee values. Once trained, the model can predict the enantioselectivity for new, untested combinations of ligands and substrates. rsc.org This method is much faster than DFT and can be used for high-throughput virtual screening.
The rigid and well-defined structure of the this compound ligand makes it a good candidate for both types of models. Its C₂ symmetry simplifies the search for transition states, while its modular nature allows for systematic variation in data-driven approaches.
Table 2: Comparison of Computational Models for Predicting Enantioselectivity
| Model Type | Methodology | Pros | Cons |
| Mechanism-Based (DFT) | Calculation of diastereomeric transition state energies (ΔΔG‡). chemrxiv.org | Provides detailed mechanistic insight; high potential accuracy. | Computationally intensive; requires knowledge of the reaction mechanism. |
| Data-Driven (QSSR/ML) | Statistical correlation of structural descriptors with experimental % ee. chemrxiv.orgnih.gov | Fast predictions; suitable for screening large libraries; no mechanism required. chemrxiv.org | Requires a large and diverse training dataset; less mechanistic insight. |
In Silico Screening of this compound Derivatives
In silico screening is a computational technique that allows for the rapid evaluation of large virtual libraries of compounds to identify candidates with desired properties, thereby accelerating the discovery process. nih.govplos.org In the context of asymmetric catalysis, this approach is used to screen virtual libraries of chiral ligands to find derivatives of a lead structure, like this compound, that may offer improved performance for a specific chemical transformation.
The process for in silico screening of this compound derivatives typically involves the following steps:
Virtual Library Generation: A virtual library of this compound derivatives is created by systematically modifying the parent structure. This could involve changing the substituents at the 4-position of the oxazoline rings (e.g., from phenyl to tert-butyl, naphthyl, etc.) or altering the spirobiindane backbone.
Descriptor Calculation: For each derivative in the virtual library, a set of numerical descriptors is calculated to represent its structural, steric, and electronic properties.
Predictive Modeling: A pre-existing or newly developed predictive model (such as the QSSR or ML models described in section 7.3) is used to predict the enantioselectivity (% ee) that each virtual ligand would achieve in the target reaction.
Candidate Prioritization: The virtual ligands are ranked based on their predicted performance. The most promising candidates—those predicted to give the highest enantioselectivity—are prioritized for chemical synthesis and experimental validation.
This workflow significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving considerable time, resources, and effort. By focusing experimental work on a smaller set of high-potential candidates, in silico screening streamlines the catalyst optimization process and facilitates a more rational, design-oriented approach to catalyst development. This strategy is a key component of modern medicinal chemistry and is increasingly being adopted for the discovery of new and improved asymmetric catalysts. spirochem.commdpi.com
Future Perspectives and Emerging Research Avenues for Ra,s,s Spirobox
Application in Novel Asymmetric Transformations
The versatility of the SpiroBOX framework allows its metal complexes to catalyze a growing spectrum of asymmetric reactions. jlu.edu.cn Future research is geared towards expanding this toolbox to include transformations that are currently challenging or less explored. The (Ra,S,S)-SpiroBOX ligand has shown promise in copper- and palladium-catalyzed reactions, and its application is expected to extend to other transition metals, unlocking new reactivity. oup.comresearchgate.net
Emerging areas of application include:
Enantioselective C-H Functionalization: Directing group-assisted C-H activation is a powerful strategy for streamlined synthesis. The development of this compound-metal catalyst systems capable of enantioselective C-H functionalization would represent a significant advance in atom economy and synthetic efficiency. acs.org
Photoredox Catalysis: The integration of this compound with visible-light photoredox catalysis could enable novel enantioselective transformations. This synergistic approach can facilitate reactions under mild conditions and access unique reactive intermediates. mdpi.com
Fluorination and Trifluoromethylation Reactions: The introduction of fluorine-containing groups is crucial in medicinal chemistry. nih.gov Future efforts will likely focus on developing this compound-catalyzed methods for the asymmetric installation of fluorine or trifluoromethyl moieties, addressing a significant demand in drug discovery. nih.gov
Cycloaddition Reactions: While already used in some cyclizations, the application of this compound in a broader range of cycloadditions, such as [3+2] and [4+3] cycloadditions, is a promising avenue for the rapid construction of complex cyclic molecules. acs.org
Researchers have successfully applied SpiroBOX ligands in a variety of insertion and cyclization reactions, demonstrating the ligand's potential for broader applications. For instance, new spiro-bisoxazoline ligands have proven effective in the copper-catalyzed asymmetric cyclopropanation of styrenes and the allylic oxidation of cyclic alkenes, achieving good to moderate enantioselectivities. researchgate.net Furthermore, a palladium-catalyzed enantioselective cyclization of allenes with o-aminoiodobenzenes using a β-naphthylmethyl-substituted this compound ligand afforded highly optically active 3-alkylideneindolines with excellent enantiomeric excesses. researchgate.netresearchgate.net
Development of Highly Active and Enantioselective this compound Catalysts
The pursuit of catalysts with higher activity and selectivity is a central theme in asymmetric synthesis. numberanalytics.com For this compound, this involves the rational design and synthesis of second-generation ligands and the optimization of catalytic systems.
Key research directions include:
Modification of Ligand Structure: Fine-tuning the steric and electronic properties of the SpiroBOX ligand is a primary strategy. This can be achieved by introducing different substituents on the oxazoline (B21484) rings or the spirobiindane backbone. acs.org For example, the synthesis of a β-naphthylmethyl-substituted SpiroBOX ligand led to excellent enantioselectivities (94-96% ee) in palladium-catalyzed cyclizations. researchgate.net
Metal Complex Screening: While copper and palladium complexes are common, exploring complexes with other metals like nickel, cobalt, iridium, or rhodium could unveil superior catalytic activity for specific transformations. oup.comresearchgate.netscribd.com For example, Ni(II)/spiroBox complexes have been shown to be highly effective catalysts for the asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes, achieving yields up to 99% and enantiomeric excesses up to 97%. rsc.orgrsc.org
Counter-ion and Additive Effects: The role of counter-ions and additives in modulating the reactivity and selectivity of the catalytic species is an area of active investigation. The use of non-coordinating anions, for instance, can generate more cationic and reactive metal centers, potentially boosting catalytic performance. mdpi.com
The table below summarizes the performance of various this compound and related SpiroBOX catalyst systems in selected asymmetric reactions, highlighting the high levels of enantioselectivity achievable.
| Reaction | Catalyst System | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| Pd-Catalyzed Cyclization | Pd(dba)₂ / this compound-L7 | 2-Iodoanilines and Allenes | 52-87 | 94-96 | researchgate.net |
| Cu-Catalyzed O-H Insertion | CuCl / (R,R,R,R,R)-SPIROX | Ethyl 2-diazopropionate and Phenol | 88 | 97 | mdpi.com |
| Ni-Catalyzed Friedel-Crafts Alkylation | Ni(ClO₄)₂·6H₂O / this compound | Indoles and Nitroalkenes | up to 99 | up to 97 | rsc.org |
| Cu-Catalyzed B-H Insertion | Cu(CH₃CN)₄PF₆ / this compound | Diazoesters and Pinacolborane | 86-96 | 91-94 | oup.com |
| Cu-Catalyzed N-H Insertion | Cu(CH₃CN)₄PF₆ / (Sa,S,S)-SpiroBOX | Diazoesters and Anilines | 70-98 | up to 99.6 | oup.com |
Integration of this compound into Flow Chemistry Systems
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and potential for automation and scalability. wuxiapptec.commdpi.com The integration of this compound catalysts into continuous flow systems is a logical next step for process intensification.
Future research in this area will likely focus on:
Heterogenization of Catalysts: To facilitate use in flow reactors and enable catalyst recycling, immobilizing the this compound-metal complex onto a solid support is a key strategy. This could involve covalent tethering to polymers or silica, or encapsulation within porous materials like metal-organic frameworks (MOFs).
Reactor Design and Optimization: Developing bespoke flow reactors, such as packed-bed reactors or microreactors, is crucial for maximizing the efficiency of heterogenized this compound catalysts. wuxiapptec.com Optimization of flow rates, temperature, and pressure will be essential to achieve high throughput and selectivity. mdpi.com
Telescoped Reactions: Flow chemistry is particularly well-suited for telescoping multiple reaction steps into a single, continuous process, which minimizes waste by eliminating intermediate workups and purifications. wuxiapptec.com A flow setup could be designed where the product of a this compound-catalyzed reaction is directly fed into a subsequent reaction zone.
While direct examples of this compound in flow systems are still emerging, the principles have been widely demonstrated for other catalytic processes, suggesting a high potential for success in this area. nsf.govbeilstein-journals.org
Tandem and Cascade Reactions Facilitated by this compound Catalysts
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient approach to building molecular complexity. wikipedia.org The development of such processes involving a this compound-catalyzed step is an attractive research avenue.
Potential strategies include:
Designing Bifunctional Substrates: Substrates can be designed to undergo an initial this compound-catalyzed transformation that generates a reactive intermediate, which then spontaneously participates in a subsequent intramolecular cyclization or rearrangement.
Combining with Other Catalysts: A this compound catalyst could be used in concert with another catalyst (e.g., an organocatalyst or a different metal complex) in a one-pot setting. This approach requires careful selection of mutually compatible catalysts and reaction conditions. For example, combining a lipase (B570770) with a transition metal catalyst has been shown to be effective for dynamic kinetic resolutions. mdpi.com
Palladium-Catalyzed Tandem Reactions: The use of this compound in palladium-catalyzed processes is well-established. researchgate.net These systems are prime candidates for designing tandem sequences, such as a Heck reaction followed by an intramolecular Tsuji-Trost allylation, to rapidly construct complex polycyclic frameworks. researchgate.net
The development of tandem asymmetric reactions catalyzed by transition metals is recognized as a powerful tool for accessing diverse chiral compounds, and SpiroBOX ligands are well-positioned to play a role in this expanding field. researchgate.net
Potential in Industrial Scale Asymmetric Synthesis
The ultimate goal for many catalytic systems is their application in the large-scale synthesis of valuable, enantiomerically pure compounds, particularly for the pharmaceutical and agrochemical industries. chiralpedia.comresearchgate.net this compound catalysts possess several attributes that make them promising candidates for industrial applications. jlu.edu.cn
Factors supporting their industrial potential include:
High Enantioselectivity and Yields: As demonstrated in numerous studies, this compound catalysts consistently deliver high enantiomeric excesses and product yields for a range of substrates, which is a primary requirement for cost-effective industrial processes. researchgate.netrsc.org
High Catalytic Activity: The efficiency of spiro ligands allows for low catalyst loadings, which is economically and environmentally beneficial, reducing both cost and levels of residual metal in the final product. oup.com
Access to Privileged Chiral Scaffolds: The products of this compound-catalyzed reactions are often valuable chiral building blocks, such as functionalized indoles or α-amino acid derivatives, which are precursors to bioactive molecules. researchgate.netrsc.orgresearchgate.net
Challenges to industrial scale-up include the cost of the ligand and the metal precursor, catalyst stability, and the need for robust and scalable reaction conditions. Future research focused on developing more cost-effective ligand syntheses and creating highly stable, recyclable catalyst systems will be crucial for translating the academic success of this compound to industrial-scale asymmetric synthesis. chiralpedia.comresearchgate.net The continued development of catalysts based on spiro skeletons is seen as a key driver for promoting industrial applications of asymmetric catalysis. jlu.edu.cn
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
